Trifluoro-10H-phenothiazine
Description
Contextualization within the Broader Phenothiazine (B1677639) Chemical Landscape
Phenothiazines are a well-established class of organic compounds featuring a tricyclic structure with nitrogen and sulfur heteroatoms. solubilityofthings.com This core structure is a prominent motif in many biologically active molecules. rasayanjournal.co.in The parent compound, 10H-phenothiazine, and its derivatives have been extensively studied for their diverse applications, including their use as antipsychotics, antihistamines, and antiemetics. rasayanjournal.co.insmolecule.com
Trifluoro-10H-phenothiazine represents a significant modification of the basic phenothiazine scaffold. The introduction of a trifluoromethyl (-CF3) group at various positions on the phenothiazine ring system gives rise to a family of isomers, each with potentially unique properties. The most commonly studied isomer is 2-(Trifluoromethyl)-10H-phenothiazine. solubilityofthings.comsigmaaldrich.comsigmaaldrich.comchemeo.com Other isomers, such as 1-(Trifluoromethyl)-10H-phenothiazine, 3-(Trifluoromethyl)-10H-phenothiazine, and 4-(Trifluoromethyl)-10H-phenothiazine, are also subjects of chemical synthesis and investigation. allmpus.comallmpus.comsimsonpharma.com
The fundamental properties of these isomers, such as their molecular formula (C13H8F3NS) and molecular weight (approximately 267.27 g/mol ), are consistent across the different positional isomers of the trifluoromethyl group. chemeo.comallmpus.comallmpus.comncats.io However, the position of this group can influence their physical and chemical characteristics.
Strategic Significance of Trifluoromethylation in Heterocyclic Systems for Chemical Studies
The introduction of a trifluoromethyl group, a process known as trifluoromethylation, is a key strategy in medicinal chemistry and materials science for modifying the properties of heterocyclic compounds like phenothiazine. The -CF3 group is strongly electron-withdrawing and highly lipophilic. ontosight.aiontosight.ai These characteristics can profoundly influence a molecule's behavior in several ways:
Enhanced Stability: The trifluoromethyl group can increase the metabolic stability of a compound, making it more resistant to degradation within biological systems. solubilityofthings.com
Altered Reactivity: The electron-withdrawing nature of the -CF3 group affects the electron distribution within the phenothiazine ring system, thereby altering its reactivity in chemical reactions. ontosight.aiontosight.ai
Modified Biological Activity: Changes in electronic properties and lipophilicity can significantly impact how the molecule interacts with biological targets such as enzymes and receptors. ontosight.aiontosight.ai This can lead to enhanced potency or a modified pharmacological profile.
Improved Physicochemical Properties: Trifluoromethylation can affect properties like solubility and membrane permeability, which are crucial for a compound's performance in various applications. solubilityofthings.com For instance, 2-(Trifluoromethyl)-10H-phenothiazine tends to be more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and chlorinated solvents than in polar protic solvents. solubilityofthings.com
The strategic placement of the trifluoromethyl group allows for the fine-tuning of these properties, enabling the design of molecules with desired characteristics for specific research applications.
Current Research Directions and Emerging Areas of Inquiry Pertaining to this compound
Current research on this compound and its derivatives is multifaceted, spanning several key areas:
Pharmaceutical Development: A primary focus of research is the synthesis and evaluation of new this compound derivatives as potential therapeutic agents. chemimpex.com This includes their investigation as antipsychotics, anti-inflammatory agents, and for their potential in treating neurodegenerative diseases. solubilityofthings.comontosight.ai The synthesis of derivatives by modifying the N10 position of the phenothiazine ring is a common strategy to explore new pharmacological activities. acs.orgnih.gov
Materials Science: The unique electronic and photophysical properties of trifluoromethylated phenothiazines make them attractive for applications in materials science. solubilityofthings.com Research is exploring their use in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. solubilityofthings.comchemimpex.com
Chemical Synthesis and Methodology: The development of efficient and selective methods for the synthesis of this compound and its derivatives is an active area of research. rasayanjournal.co.inrsc.org This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce the environmental impact of synthetic processes. researchgate.netrsc.org
Biophysical and Biochemical Studies: Researchers are investigating the fundamental interactions of this compound with biological macromolecules to understand their mechanisms of action. mdpi.com This includes studies on their antioxidant and pro-oxidant properties and their interactions with enzymes like phospholipase C. nih.govmdpi.com
Environmental Fate and Degradation: As with many pharmaceutical compounds, there is growing interest in understanding the environmental fate of trifluoromethylated phenothiazines. nih.gov Studies are examining their biodegradability and the formation of transformation products in aquatic environments. nih.gov
Emerging areas of inquiry include the development of this compound-based probes for chemical sensing and the exploration of their potential in photodynamic therapy. The continued investigation of this versatile compound and its derivatives promises to yield new discoveries and applications across a range of scientific disciplines.
Interactive Data Table of this compound Isomers
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(Trifluoromethyl)-10H-phenothiazine | 343-20-4 | C13H8F3NS | 267.27 |
| 2-(Trifluoromethyl)-10H-phenothiazine | 92-30-8 | C13H8F3NS | 267.27 |
| 3-(Trifluoromethyl)-10H-phenothiazine | 397-50-2 | C13H8F3NS | 267.3 |
| 4-(Trifluoromethyl)-10H-phenothiazine | 343-21-5 | C13H8F3NS | 267.27 |
Structure
3D Structure
Properties
CAS No. |
71975-60-5 |
|---|---|
Molecular Formula |
C12H6F3NS |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
1,2,3-trifluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H6F3NS/c13-6-5-9-12(11(15)10(6)14)16-7-3-1-2-4-8(7)17-9/h1-5,16H |
InChI Key |
ILAKSAOPWGMEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Trifluoro 10h Phenothiazine and Its Derivatives
Established Synthetic Routes to the Trifluoro-10H-Phenothiazine Core
The construction of the fundamental tricyclic structure of this compound is primarily achieved through two robust and historically significant synthetic methodologies: direct condensation and intramolecular rearrangement reactions.
Condensation Reactions Involving Diphenylamines and Sulfur
A primary and straightforward method for synthesizing the phenothiazine (B1677639) core involves the direct condensation of a suitably substituted diphenylamine (B1679370) with elemental sulfur. dtic.milslideshare.net To produce this compound, a trifluoromethyl-substituted diphenylamine, such as 3-(trifluoromethyl)diphenylamine, serves as the key precursor.
The reaction is typically a fusion process conducted at elevated temperatures, generally between 150 and 250°C. google.com To facilitate the cyclization and improve yields, a catalyst is often employed. Iodine and aluminum chloride are the most common catalysts for this transformation. dtic.milgoogle.comprepchem.com The reaction proceeds with the evolution of hydrogen sulfide (B99878) gas as a byproduct. google.comprepchem.com The general scheme for this synthesis is the fusion of the appropriately substituted diarylamine with sulfur, catalyzed by iodine. dtic.mil For instance, 2-trifluoromethylphenothiazine can be prepared from 3-trifluoromethyldiphenylamine through this iodine-catalyzed fusion with sulfur. dtic.mil
| Reactants | Catalyst | Temperature (°C) | Product | Reference |
| 3-(Trifluoromethyl)diphenylamine, Sulfur | Iodine | High Temperature | 2-Trifluoromethyl-10H-phenothiazine | dtic.mil |
| Diphenylamine, Sulfur | Aluminum Chloride | 140-160 | Phenothiazine | prepchem.com |
| Diphenylamine, Sulfur | Iodine / AlCl₃ / FeCl₃ | 160-200 | Phenothiazine | google.comgoogle.com |
This table presents examples of the general condensation reaction for phenothiazine synthesis, with a specific entry for a trifluoromethyl derivative.
Smiles Rearrangement as a Pathway to Substituted Trifluoro-10H-Phenothiazines
The Smiles rearrangement offers a more intricate and versatile pathway for constructing the phenothiazine nucleus, particularly for accessing specifically substituted derivatives like this compound. researchgate.netkab.ac.ug This intramolecular nucleophilic aromatic substitution reaction typically involves the cyclization of an activated diphenyl sulfide precursor. google.com
The synthesis of 2-trifluoromethyl-10H-phenothiazines via this route begins with the condensation of a zinc salt of a substituted 2-aminobenzenethiol with an activated aromatic halide, such as 2-chloro-3-nitro-5-trifluoromethyl benzene. researchgate.net The resulting diphenyl sulfide undergoes formylation to yield a 2-formamido-substituted diphenyl sulfide. researchgate.netresearchgate.net This intermediate, a 2-formamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide, is then subjected to conditions that promote the Smiles rearrangement and subsequent cyclization. This is typically achieved by heating the intermediate in the presence of a basic condensing agent, such as potassium carbonate, in a high-boiling polar solvent like N,N-dimethylformamide (DMF). google.com The process results in the formation of the trifluoromethyl-phenothiazine ring system. researchgate.netgoogle.com
| Precursor | Reagents/Conditions | Product | Reference |
| 2-Formamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide | K₂CO₃, N,N-dimethylformamide, reflux | 2-(Trifluoromethyl)phenothiazine (B42385) | google.com |
| 2-Formamido-substituted diphenylsulfide | Base-catalyzed cyclization | Substituted 10H-phenothiazine | researchgate.netresearchgate.net |
This interactive table outlines the key steps and reagents involved in the Smiles rearrangement for synthesizing the this compound core.
Functionalization and Derivatization Strategies at Key Positions
Once the this compound core is synthesized, its chemical reactivity allows for extensive functionalization at several key positions. The most common sites for derivatization are the nitrogen atom at the 10-position and the carbon atoms of the aromatic rings.
N-Alkylation and N-Arylation Approaches for Side Chain Introduction
The nitrogen atom of the phenothiazine ring is a nucleophilic center that readily undergoes alkylation and arylation, allowing for the introduction of a vast array of side chains.
N-Alkylation: This is commonly achieved by reacting this compound with an alkyl halide in the presence of a base. researchgate.net For example, 2-(trifluoromethyl)phenothiazine can be N-alkylated using tert-butyl (3-bromopropyl)carbamate in the presence of potassium hydroxide (B78521) in dimethylformamide (DMF) to introduce a protected aminopropyl side chain. nih.gov This strategy is fundamental for synthesizing many biologically active phenothiazine derivatives. acs.org
N-Arylation: The introduction of aryl groups at the N-10 position can be accomplished through several methods. A modern and efficient approach is the nucleophilic aromatic substitution (SNAr) reaction with highly fluorinated arenes. mdpi.comnih.gov For instance, 2-(trifluoromethyl)-10H-phenothiazine reacts with octafluorotoluene (B1221213) in the presence of potassium carbonate (K₂CO₃) in DMF to yield 10-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)-10H-phenothiazine. mdpi.compreprints.org Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also serve as a powerful tool for N-arylation, though metal-free SNAr routes are often preferred to avoid catalyst contamination. digitellinc.com
| Reaction Type | Reagents | Base | Product Example | Reference |
| N-Alkylation | tert-Butyl (3-bromopropyl)carbamate | KOH | tert-Butyl (3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)carbamate | nih.gov |
| N-Arylation (SNAr) | Octafluorotoluene | K₂CO₃ | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)-10H-phenothiazine | mdpi.compreprints.org |
This table summarizes key methods for introducing substituents at the nitrogen (N-10) position of the this compound core.
Regioselective Introduction of Additional Substituents (e.g., Halogens, Amines, Hydroxyls)
The aromatic rings of the phenothiazine nucleus are susceptible to electrophilic aromatic substitution, allowing for the introduction of further functional groups. The positions C-3 and C-7 are particularly activated and accessible for functionalization. researchgate.net While specific examples for this compound are specialized, the general reactivity patterns of the phenothiazine core apply. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce substituents, which can then be further converted into other functional groups like amines and hydroxyls. The regioselectivity of these substitutions is governed by the electronic effects of the existing trifluoromethyl group and the heterocyclic core itself.
Synthesis of this compound Sulfoxides and Sulfones via Oxidation
The sulfur atom in the phenothiazine ring is readily oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). dtic.mil This transformation significantly alters the geometry and electronic properties of the molecule.
The most common oxidizing agent used for this purpose is hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid. researchgate.netresearchgate.net The extent of oxidation can be controlled by the reaction conditions. Milder conditions or stoichiometric amounts of the oxidant tend to favor the formation of the this compound sulfoxide. nih.govacs.org More forceful conditions, such as prolonged heating or an excess of hydrogen peroxide, lead to the formation of the fully oxidized this compound sulfone. researchgate.netresearchgate.net For example, refluxing a substituted 10H-phenothiazine with 30% hydrogen peroxide in glacial acetic acid for several hours yields the corresponding sulfone derivative. researchgate.net
| Starting Material | Oxidizing Agent | Product | Reference |
| 10H-Phenothiazine | H₂O₂ in glacial acetic acid | 10H-Phenothiazine-5-oxide | researchgate.netnih.gov |
| 10H-Phenothiazine | H₂O₂ (excess) in glacial acetic acid | 10H-Phenothiazine-5,5-dioxide (Sulfone) | researchgate.netresearchgate.net |
| Phenothiazine | H₂O₂ in alcoholic KOH | Phenothiazine-5-oxide | dtic.mil |
This table details the common oxidation reactions of the phenothiazine sulfur atom to produce sulfoxides and sulfones.
Advanced Synthetic Techniques and Green Chemistry Approaches
The synthesis of this compound and its derivatives has evolved to incorporate advanced methodologies that offer improvements in efficiency, yield, and environmental impact. These modern techniques, such as microwave-assisted synthesis and palladium-catalyzed reactions, represent significant progress over classical synthetic routes.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and environmentally friendly technique for the synthesis of phenothiazine derivatives. orientjchem.orgnih.gov This approach offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced selectivity. orientjchem.orgnih.govresearchgate.net The practical benefits of MAOS are attributed to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of thermal degradation byproducts. orientjchem.org
A key application of this technology is in the formation of the core phenothiazine ring structure. Researchers have developed a two-step, environmentally benign method where a mixture of an o-substituted aromatic amine and a p-substituted phenol (B47542) is first converted into a biphenyl (B1667301) amine derivative using microwave irradiation. orientjchem.org This intermediate is then subjected to thionation under similar microwave conditions to yield the final phenothiazine derivative. orientjchem.org This process avoids many of the hazardous chemicals associated with traditional multi-step syntheses. orientjchem.org The cyclization of substituted diphenylamines to form the phenothiazine ring has been successfully achieved using microwave assistance, even with bulky substituents that would typically result in dramatically reduced yields under classical conditions. researchgate.netnih.gov
Beyond the core synthesis, microwave irradiation has been effectively used for various functionalization reactions on the phenothiazine nucleus. For instance, the microwave-assisted Duff formylation of phenothiazine has been successfully demonstrated. researchgate.netnih.gov Condensation reactions, such as those to produce heterocyclic chalcones from 3-formyl-10-methylphenothiazine, have also been performed with good yields under microwave irradiation. nih.gov These syntheses can be carried out on solid supports or under solvent-free conditions, further enhancing their green chemistry credentials. researchgate.netnih.gov
The table below summarizes the comparison between conventional and microwave-assisted synthesis methods for phenothiazine derivatives based on research findings.
| Feature | Conventional Synthesis | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Often requires long heating periods | Significantly shorter reaction times researchgate.netnih.gov |
| Reaction Yield | Can be variable, sometimes low nih.gov | Generally higher and improved yields orientjchem.orgresearchgate.netnih.gov |
| Energy Efficiency | Less efficient, bulk heating | Highly efficient, direct heating of molecules |
| Byproducts | Higher potential for thermal degradation byproducts orientjchem.org | Reduction of unwanted byproducts orientjchem.org |
| Environmental Impact | May use hazardous chemicals and solvents | Promotes green chemistry, allows for solvent-free conditions orientjchem.orgnih.gov |
Palladium-Catalyzed Reactions in Phenothiazine Derivative Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of the phenothiazine ring is a subject of ongoing research, the application of these reactions to introduce the critical trifluoromethyl (CF3) group onto aromatic scaffolds is particularly relevant for synthesizing derivatives of this compound. nih.gov The trifluoromethyl group is crucial as it can significantly alter the physical, chemical, and biological properties of a molecule. nih.gov
The palladium-catalyzed trifluoromethylation of aryl halides, particularly aryl chlorides, represents a major advancement. nih.govmit.edu This methodology allows for the direct introduction of a CF3 group onto a pre-existing aromatic or heteroaromatic ring under mild conditions. nih.govmit.edu This is highly advantageous as it can be applied in the later stages of a synthetic sequence to modify complex molecules. nih.gov The process is tolerant of a wide array of functional groups, including esters, amides, nitriles, and tertiary amines, which is a critical feature for the synthesis of complex phenothiazine derivatives. nih.govmit.edu
The general mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. mit.edu Key components of these reactions include a palladium catalyst, a suitable ligand (such as biaryl phosphine (B1218219) ligands like BrettPhos), and a trifluoromethyl source. mit.edu
More recently, visible-light-induced palladium catalysis has been developed for the selective defluoroarylation of trifluoromethylarenes with arylboronic acids. acs.org This innovative method activates the strong C-F bond in an ArCF3 compound, allowing for the formation of a new carbon-carbon bond. acs.org Such a strategy could potentially be adapted to functionalize the trifluoromethyl group on a phenothiazine ring.
The table below outlines the key aspects of modern palladium-catalyzed trifluoromethylation reactions applicable to the synthesis of trifluoromethyl-substituted aromatics.
| Reaction Aspect | Description |
| Catalyst | Typically a Palladium(0) or Palladium(II) precursor. nih.govmit.edu |
| Substrates | Aryl chlorides, bromides, and iodides; Heteroaromatic halides. nih.govmit.edu |
| Trifluoromethyl Source | Reagents such as TESCF3 (in combination with an activator like CsF). mit.edu |
| Ligands | Monodentate biaryl phosphine ligands are often effective. mit.edu |
| Reaction Conditions | Generally mild, avoiding the harsh conditions of older methods. nih.govmit.edu |
| Functional Group Tolerance | High tolerance for various functional groups, enabling late-stage functionalization. nih.govmit.edu |
Advanced Spectroscopic and Spectroelectrochemical Characterization of Trifluoro 10h Phenothiazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Trifluoro-10H-phenothiazine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive map of the molecular framework can be constructed.
Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the 2-(Trifluoromethyl)-10H-phenothiazine molecule. The spectrum is characterized by a series of signals in the aromatic region, typically between δ 6.7 and 7.3 ppm, corresponding to the protons on the phenothiazine (B1677639) rings. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing trifluoromethyl group and the heteroatoms in the central ring. The proton attached to the nitrogen atom (N-H) usually appears as a broad singlet at a lower field, with its chemical shift being sensitive to solvent and concentration.
For instance, in a chloroform-d (B32938) solvent, the aromatic protons present as complex multiplets, reflecting the spin-spin coupling between adjacent protons. rsc.org The integration of these signals confirms the presence of the seven aromatic protons and one N-H proton, consistent with the molecular structure.
Table 1: Representative ¹H NMR Spectral Data for 2-(Trifluoromethyl)-10H-phenothiazine Derivatives
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~ 8.4 - 9.0 | broad s | N-H |
Note: Data is generalized from typical phenothiazine spectra. Exact shifts can vary based on solvent and specific derivative structure.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. rsc.org The spectrum of 2-(Trifluoromethyl)-10H-phenothiazine displays distinct signals for each of the 13 carbon atoms. The aromatic carbons typically resonate in the range of δ 115 to 145 ppm. rsc.org A key feature in the ¹³C NMR spectrum is the signal for the trifluoromethyl (CF₃) carbon. Due to the coupling with the three fluorine atoms, this signal appears as a quartet (q). The positions of the carbon atoms attached to the nitrogen and sulfur are also clearly identifiable. rsc.orgrsc.org
Table 2: Representative ¹³C NMR Spectral Data for 2-(Trifluoromethyl)-10H-phenothiazine
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 115 - 146 | Aromatic Carbons |
Note: Data is generalized. The quartet (q) for the CF₃ carbon is a characteristic feature. chemicalbook.com
Given the presence of the trifluoromethyl group, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive and informative technique for characterizing this moiety. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. thermofisher.com The spectrum for 2-(Trifluoromethyl)-10H-phenothiazine typically shows a single sharp signal, a singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. rsc.org
The chemical shift of this signal provides valuable information about the electronic environment of the CF₃ group. dovepress.com For phenothiazine derivatives, this signal often appears in a characteristic region of the ¹⁹F NMR spectrum. This technique is highly valuable for confirming the successful incorporation of the fluorine-containing group into the molecular structure and for studying its interactions with its surroundings. rsc.orgrsc.org
Table 3: Representative ¹⁹F NMR Spectral Data for a Trifluoromethyl Group on an Aromatic System
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|
Note: Chemical shifts are typically referenced to CFCl₃. The exact value depends on the molecular structure and solvent.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods provide a unique "fingerprint" for 2-(Trifluoromethyl)-10H-phenothiazine, allowing for its identification and the characterization of its functional groups.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The IR spectrum of 2-(Trifluoromethyl)-10H-phenothiazine shows several characteristic absorption bands that confirm its structure. nist.gov
Key vibrational bands include:
N-H Stretch: A sharp band typically appears around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond.
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.
Aromatic C=C Stretch: A series of sharp peaks between 1450 and 1600 cm⁻¹ are assigned to the carbon-carbon stretching vibrations within the aromatic rings. nih.gov
C-F Stretches: Strong, intense absorption bands are observed in the 1100-1350 cm⁻¹ region, which are characteristic of the stretching vibrations of the C-F bonds in the trifluoromethyl group. nist.gov
Table 4: Key IR Absorption Bands for 2-(Trifluoromethyl)-10H-phenothiazine
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~ 3350 | N-H Stretch |
| ~ 3050 | Aromatic C-H Stretch |
| ~ 1575, 1470 | Aromatic C=C Ring Stretch |
Source: Data compiled from NIST Chemistry WebBook and related literature. nist.govnist.gov
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. A particularly powerful application is Surface-Enhanced Raman Scattering (SERS), which can amplify the Raman signal by several orders of magnitude when a molecule is adsorbed onto a nanostructured metal surface, such as silver or gold. nih.gov
SERS studies on phenothiazine derivatives reveal detailed information about the molecule-surface interaction. rsc.org By analyzing the enhancement of specific Raman bands, the orientation of the adsorbed 2-(Trifluoromethyl)-10H-phenothiazine molecule on the metal surface can be deduced. For example, enhancement of the ring breathing modes or vibrations involving the sulfur and nitrogen atoms can indicate that these parts of the molecule are in close proximity to the metal surface. researchgate.net This technique is invaluable for studying the adsorption behavior of these molecules, which is critical for applications in sensors and molecular electronics. researchgate.net The changes observed in the SERS spectra under different conditions, such as varying pH, can also provide insights into the reorientation of the molecule on the surface. researchgate.net
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies
Electronic spectroscopy provides significant insights into the electronic structure and photophysical behavior of this compound. The presence of the electron-withdrawing trifluoromethyl group on the phenothiazine core markedly influences its absorption and emission properties compared to the parent compound.
Analysis of Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of phenothiazine derivatives is characterized by transitions involving the π-electron system of the aromatic rings and the non-bonding electrons on the nitrogen and sulfur atoms. Typically, these compounds exhibit intense absorption bands in the UV region corresponding to π-π* transitions and, in some cases, weaker bands at longer wavelengths associated with n-π* transitions. nih.gov The parent 10H-phenothiazine, for instance, displays absorption maxima (λ_max) at approximately 252 nm and 316 nm. nih.gov
The introduction of a substituent, such as the trifluoromethyl (CF3) group, can alter the energy of the molecular orbitals and thus shift the absorption maxima. The CF3 group is a potent electron-withdrawing group, which can lower the energy levels of the molecular orbitals in the phenothiazine system. nih.gov This effect can lead to a shift in the absorption bands. Depending on the position of the substituent and the nature of the electronic transition, this can manifest as either a hypsochromic (blue) shift to shorter wavelengths or a bathochromic (red) shift to longer wavelengths. researchgate.net Studies on phenothiazine derivatives with various electron-withdrawing groups have shown significant modulation of their absorption spectra, which is crucial for applications in materials science and optoelectronics. researchgate.netrsc.org
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| 10H-Phenothiazine | Not Specified | 252, 316 nih.gov |
| N-phosphoryl Phenothiazine derivative (2a) | MeCN | 234, 280 nih.gov |
| 10-Hexyl-10H-phenothiazine-3-carbaldehyde derivative (PTZON) | Acetonitrile-Water (90:10) | 564 nih.gov |
Photophysical Properties and Quantum Yield Determinations
The photophysical properties of phenothiazines, particularly their fluorescence characteristics, are highly sensitive to their molecular structure. The parent 10H-phenothiazine is known to be a weak fluorophore, with a reported fluorescence quantum yield (Φ_F) of less than 1% in nonpolar solvents like cyclohexane. nih.gov This low quantum efficiency is often attributed to efficient intersystem crossing to the triplet state.
However, chemical modification of the phenothiazine core can dramatically alter its emission properties. Research has demonstrated that the introduction of strong electron-withdrawing groups can significantly enhance fluorescence quantum yields. nih.gov This is because such groups can modify the nature of the lowest singlet excited state (S1), making the S1 → S0 radiative transition more favorable. nih.gov For example, substituting a nitro group at the 3-position of phenothiazine, a group with strong electron-withdrawing character similar to the trifluoromethyl group, can increase the quantum yield to 100% in nonpolar solvents. nih.gov This occurs because the substituent suppresses non-radiative decay pathways by altering the orbital character of the transition. nih.gov
Given these findings, it is expected that this compound would exhibit a significantly higher fluorescence quantum yield compared to the unsubstituted phenothiazine, making it a more efficient emitter.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| Phenothiazine (PTZ) | Cyclohexane | <1% nih.gov |
| 3-Nitrophenothiazine (PTZ-NO2) | Cyclohexane | 100% nih.gov |
| Phenothiazine derivative (DOPTZ-C3Cl) | Crystalline State | 10.1% (Phosphorescence) researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a definitive analytical technique for confirming the molecular mass and elucidating the structure of this compound, which is also known as 2-(Trifluoromethyl)phenothiazine (B42385). nist.gov
The compound has a molecular formula of C13H8F3NS and a precise molecular weight of 267.270 g/mol . nist.govnist.gov In electron ionization mass spectrometry (EI-MS), the spectrum is characterized by a prominent molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 267, corresponding to the intact molecule that has lost one electron. nist.gov
The fragmentation pattern provides valuable structural information. The presence of the stable phenothiazine heterocyclic system and the trifluoromethyl group leads to characteristic fragment ions. Key fragmentation pathways for aromatic and heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals. libretexts.org For this compound, the major observed fragments in its mass spectrum confirm its structure.
| m/z | Relative Intensity (%) | Proposed Fragment Ion / Structure |
|---|---|---|
| 267 | 100 | [C13H8F3NS]+• (Molecular Ion, M+•) |
| 266 | 45 | [M-H]+ |
| 248 | 10 | [M-F]+ |
| 198 | 15 | [M-CF3]+ |
| 166 | 12 | [C12H8N]+ or [M-CF3-S]+ |
Data interpreted from the NIST Mass Spectrum for 10H-Phenothiazine, 2-(trifluoromethyl)-. nist.gov
Computational Chemistry and Theoretical Investigations of Trifluoro 10h Phenothiazine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic and Geometric Structures
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of phenothiazine (B1677639) derivatives. nih.govdntb.gov.uanih.gov DFT has proven to be a reliable method for assessing the structural and spectral properties of organic molecules. irjweb.com These calculations provide a valuable approach to establishing a direct relationship between the quantum chemical properties and the biological activities of chemical compounds. nih.govnih.gov
Optimization of Molecular Geometries and Conformational Analysis
The phenothiazine molecule is characterized by its unique non-planar, butterfly-like structure. mdpi.comresearchgate.net This tricyclic system, with two aromatic rings linked by sulfur and nitrogen atoms, is not flat. mdpi.com Theoretical calculations using DFT are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.netnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.net
For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly involving the nitrogen and sulfur atoms. rsc.org The LUMO's location can vary depending on the substituents attached to the core structure. rsc.org In Trifluoro-10H-phenothiazine, the electron-withdrawing trifluoromethyl group is expected to influence the energy and distribution of the LUMO.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. scispace.com A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This gap is a key factor in determining the molecule's electronic transport properties and its potential use in optoelectronic applications. scispace.com DFT calculations are a standard method for computing the energies of these frontier orbitals and the resulting energy gap. researchgate.net
Interactive Table: Representative FMO Data for Phenothiazine-Based Systems
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 2.5 to 4.5 |
Note: These are typical value ranges for phenothiazine derivatives and can vary significantly based on the specific substituents and the computational method used.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms (like fluorine, oxygen, or nitrogen). nih.govresearchgate.net Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas, such as around hydrogen atoms, and are prone to nucleophilic attack. nih.govresearchgate.net
For this compound, an MEP map would be expected to show a significant negative potential around the highly electronegative fluorine atoms of the trifluoromethyl group. The area around the nitrogen atom in the central ring would also exhibit negative potential. The hydrogen atom attached to the nitrogen (N-H) would be a site of positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactivity. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ) to define atoms and the chemical bonds between them. mdpi.com This theory allows for a detailed characterization of all atomic interactions within a molecule based on the topology of the electron density. mdpi.com
Characterization of Intramolecular Interactions (e.g., Hydrogen Bonds)
QTAIM is particularly effective in identifying and characterizing weak intramolecular interactions, such as hydrogen bonds. nih.govmdpi.com The analysis involves locating critical points in the electron density. A bond path, which is a line of maximum electron density linking two atomic nuclei, indicates an interaction between them. mdpi.com The point on this path where the electron density is at a minimum is called the Bond Critical Point (BCP). mdpi.com
The existence of a bond path and a corresponding BCP between a hydrogen atom and an electronegative atom (like nitrogen or oxygen) is the primary criterion for the presence of a hydrogen bond. mdpi.com Theoretical studies on derivatives of 2-(trifluoromethyl)phenothiazine (B42385) have successfully used QTAIM to identify and characterize intramolecular hydrogen bonds, for instance, between a hydroxyl hydrogen atom and a nitrogen atom in a side chain. nih.govmdpi.com The properties of the electron density at the BCP provide quantitative information about the nature and strength of this interaction.
Energy Density Analysis for Bond Classification
The nature of a chemical bond or interaction can be classified by analyzing various properties of the electron density at the Bond Critical Point (BCP). Key parameters include the electron density itself (ρBCP), the Laplacian of the electron density (∇²ρBCP), and local energy densities. mdpi.com The local energy densities consist of the kinetic energy density (GBCP) and the potential energy density (VBCP), which sum to the total energy density (HBCP). mdpi.com
These parameters allow for the differentiation between shared interactions (covalent bonds) and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions). researchgate.net
Shared (Covalent) Interactions : Characterized by a relatively large value of ρBCP, a negative Laplacian (∇²ρBCP < 0), and a negative total energy density (HBCP < 0). mdpi.com
Closed-Shell Interactions : Typically show small values of ρBCP, a positive Laplacian (∇²ρBCP > 0), and a total energy density (HBCP) that is close to zero or slightly positive. mdpi.comresearchgate.net
For hydrogen bonds in trifluoromethyl-phenothiazine derivatives, QTAIM analysis has shown that the ρBCP values are low and the ∇²ρBCP is positive, classifying them as closed-shell interactions. mdpi.com Furthermore, the strength of a hydrogen bond (EHB) can be estimated from the value of the potential energy density at the BCP (VBCP). mdpi.com Studies have used this relationship to classify intramolecular hydrogen bonds in these systems as weak, with energies in the range of 4.6–5.7 kcal/mol. mdpi.com
Interactive Table: QTAIM Parameters for Bond Classification at the BCP
| Parameter | Shared Interaction (Covalent) | Closed-Shell Interaction (H-Bond) |
| ρBCP (a.u.) | Large (>0.1) | Small (0.002–0.04) |
| ∇²ρBCP (a.u.) | Negative | Positive |
| HBCP (a.u.) | Negative | Near zero / slightly positive |
Note: a.u. stands for atomic units.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental spectra and understanding the electronic structure and vibrational modes of the compound.
Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of this compound. By optimizing the molecular geometry using DFT methods (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), the harmonic vibrational frequencies can be computed. These calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=C aromatic ring stretching, C-N stretching, C-S stretching, and the characteristic vibrations of the C-F bonds in the trifluoromethyl group.
Comparison with experimental Fourier Transform Infrared (FT-IR) and Raman spectra is a standard procedure for validation. derpharmachemica.com Typically, calculated vibrational frequencies are scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. For instance, the O-H stretch in carboxylic acids is often observed in the 3500-4000 cm⁻¹ region in both experimental and theoretical spectra. derpharmachemica.com Discrepancies, such as differences in band intensities, can sometimes be attributed to factors like intermolecular interactions (e.g., hydrogen bonding) in the experimental solid state, which are not always accounted for in gas-phase theoretical calculations of a single molecule. derpharmachemica.com
Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. This method predicts the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions. For phenothiazine derivatives, the absorption bands are typically assigned to π-π* and n-π* transitions. nih.gov
In a study on a related N-phosphorylated phenothiazine, the calculated spectrum using TD-DFT showed good agreement with the experimental UV-Vis spectrum, correctly identifying the transitions responsible for the observed absorption bands. nih.gov The presence of the trifluoromethyl group in this compound is expected to influence the electronic transitions, and TD-DFT calculations can precisely quantify this effect, often predicting a shift in the absorption maxima compared to the unsubstituted phenothiazine. The agreement between theoretical and experimental UV-Vis spectra validates the computational model used. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F). Theoretical ¹⁹F NMR studies are particularly relevant for this compound. nih.gov Calculations on fluorosubstituted tryptophans have shown that DFT can accurately predict ¹⁹F chemical shifts, which are highly sensitive to the local electronic environment. nih.gov By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), a theoretical NMR spectrum can be generated. Comparing the predicted chemical shifts with experimental data helps in the definitive assignment of signals in the experimental spectrum. researchgate.net
| Spectroscopic Technique | Predicted Parameters | Typical Computational Method | Experimental Correlation |
| FT-IR / Raman | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) | Good agreement after scaling; helps assign vibrational modes. |
| UV-Visible | Absorption Wavelengths (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Correlates well with experimental λmax; assigns π-π* and n-π* transitions. derpharmachemica.comnih.gov |
| NMR | Chemical Shifts (¹H, ¹³C, ¹⁹F) | DFT with GIAO method | High accuracy, especially for ¹⁹F; aids in signal assignment. nih.gov |
This table summarizes the computational methods used to predict spectroscopic parameters and their validation with experimental data.
Theoretical Studies on Reactivity Indices and Chemical Activity
DFT is also employed to calculate various molecular properties known as conceptual DFT or reactivity indices. These indices help in understanding and predicting the chemical reactivity and stability of this compound. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity.
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For phenothiazine-based compounds designed for organic solar cells, a key goal is to reduce the energy gap to improve electronic properties. mdpi.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. dntb.gov.ua
Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.
Electronegativity (χ): The ability to attract electrons. χ = (IP + EA) / 2.
Chemical Hardness (η): Resistance to change in electron distribution. η = (IP - EA) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. ω = χ² / (2η).
Studies on derivatives of 2-(trifluoromethyl)phenothiazine have used DFT to calculate thermochemical parameters that describe their potential as antioxidants. nih.gov These include the ionization potential (IP), which is relevant to the single-electron transfer–proton transfer (SET-PT) mechanism of radical scavenging. nih.gov For instance, in one study, the calculated IP values for related derivatives in an aqueous medium ranged from 86.7 kcal/mol to 87.6 kcal/mol. nih.govmdpi.com Such calculations allow for the theoretical ranking of the antioxidative properties of different derivatives. nih.gov
| Reactivity Index | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | IP ≈ -EHOMO | Relates to electron-donating ability. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Relates to electron-accepting ability. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to deformation of the electron cloud. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Describes the propensity to accept electrons. |
This table outlines key global reactivity descriptors derived from DFT calculations.
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugation, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest for applications in non-linear optics (NLO). nih.gov Phenothiazine is an excellent electron donor, and when combined with a suitable acceptor through a π-bridge, it can exhibit significant NLO properties. mdpi.com Computational methods are essential for predicting and understanding the NLO response of molecules like this compound.
The NLO properties are determined by the molecule's response to a strong electromagnetic field, which is described by its polarizability (α) and hyperpolarizabilities (β, γ).
Linear Polarizability (α): Describes the linear response of the molecule to an electric field.
First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG). A non-zero β value is a key indicator of second-order NLO activity.
Second Hyperpolarizability (γ): Relates to third-order NLO effects.
DFT calculations can reliably predict these parameters. For NLO materials, a high first hyperpolarizability (β) value is desirable. nih.gov Theoretical studies on D-π-A systems have shown that the magnitude of β is strongly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. nih.gov
| NLO Property | Symbol | Description | Importance |
| Linear Polarizability | α | Measures the primary induced dipole moment in an electric field. | Relates to the refractive index of the material. |
| First Hyperpolarizability | β | Governs second-order NLO effects (e.g., SHG). | Key parameter for materials in optical switching and frequency doubling. |
| Second Hyperpolarizability | γ | Governs third-order NLO effects. | Relevant for applications like optical limiting and data storage. |
This table describes the key non-linear optical properties investigated through computational chemistry.
Redox Chemistry and Electrochemistry of Trifluoro 10h Phenothiazine Derivatives
Electrochemical Characterization and Redox Potentials
The electrochemical behavior of trifluoro-10H-phenothiazine derivatives is typically investigated using techniques such as cyclic voltammetry (CV). These studies reveal the potentials at which the compounds undergo oxidation and reduction, as well as the stability of the resulting charged species. The introduction of electron-withdrawing trifluoromethyl groups can significantly influence the redox potentials. For instance, substituting a phenothiazine (B1677639) derivative with a trifluoromethyl group can increase the oxidation potential. rsc.org
Theoretical studies using Density Functional Theory (DFT) can also provide insights into the quantum chemical properties that govern the electrochemical behavior of these molecules. nih.gov Parameters such as ionization potential (IP) and electron transfer enthalpy (ETE) are calculated to understand the thermodynamics of the redox processes. nih.gov For example, the IP for some trifluoromethylphenothiazine derivatives in an aqueous medium has been calculated to be in the range of 86.7 to 87.6 kcal/mol. nih.gov
The following table summarizes the electrochemical data for selected phenothiazine derivatives, illustrating the effect of substituents on their redox potentials.
| Compound | First Oxidation Potential (E½, V vs. Fc+/Fc) | Second Oxidation Potential (E½, V vs. Fc+/Fc) |
| N-ethylphenothiazine (EPT) | 0.289 | --- |
| N-ethyl-3,7-dimethylphenothiazine (DMeEPT) | 0.174 | --- |
| N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | 0.068 | 0.632 |
| 10-phenyl-10H-phenothiazine (PTZ) | 0.70 (vs SCE) | --- |
Data compiled from multiple sources. uky.eduacs.org
A key feature of phenothiazine derivatives is their ability to undergo reversible one-electron and, in some cases, two-electron transfer reactions. uky.edursc.org The first oxidation is typically a reversible process, forming a stable radical cation. uky.edu This reversibility is crucial for applications in energy storage and catalysis. The electrochemical reversibility is often evidenced in cyclic voltammograms by peak-potential separations close to the theoretical value of 59 mV for a one-electron process and peak-current ratios near unity. uky.edu
The photochemical reactions of phenothiazine with certain compounds can also proceed via electron transfer, leading to the formation of a stable radical cation salt. researchgate.net The rate of these electron transfer processes can be influenced by the solvent and the specific substituents on the phenothiazine ring. researchgate.net
The stability of the radical cations and dications formed upon oxidation is a critical factor for the practical application of this compound derivatives. rsc.orgrsc.org While many organic molecules form stable radical cations, the formation of a stable dication is less common and highly desirable for increasing charge storage capacity. rsc.org
The stability of these charged species can be enhanced by strategic molecular design. For example, introducing electron-donating groups at positions para to the nitrogen atom can delocalize the positive charge and dramatically improve the stability of the dication state. rsc.org Conversely, blocking the positions para to the nitrogen with substituents that have strong covalent bonds can also enhance the stability of the radical cation. rsc.org In some cases, photochemically generated radical cations of phenothiazine aggregates have shown remarkable stability. nih.gov The excited states of phenothiazine radical cations can also be exceptionally stable and act as powerful oxidizing agents. acs.orgnih.gov
Role in Energy Storage Applications
The unique redox properties of phenothiazine derivatives make them promising candidates for next-generation energy storage systems, particularly non-aqueous redox flow batteries (RFBs). rsc.orgacs.org
The ability of certain phenothiazine derivatives to act as stable two-electron donors is a significant advantage for RFB applications, as it can double the charge-storage capacity compared to single-electron transfer materials. uky.edursc.org This multi-electron transfer capability allows for the development of high-capacity energy storage systems. acs.org By modifying the phenothiazine core, it is possible to create molecules that undergo two reversible oxidation events, making them suitable for use as catholytes (positive electrolytes) in RFBs. rsc.org
A major challenge in the development of non-aqueous RFBs is the solubility of the redox-active materials in all their charge states. acs.org To address this, phenothiazine cores have been functionalized to impart both high solubility and the ability to transfer multiple electrons. acs.orgosti.gov For instance, the introduction of ether-containing side chains can render the phenothiazine derivatives miscible with non-aqueous electrolytes, enabling the formulation of high-concentration redox electrolytes. acs.org This dual improvement in solubility and multi-electron transfer is a key step towards the practical implementation of these organic molecules in high-performance RFBs. acs.org
Application as Organophotoredox Catalysts in Organic Synthesis
Phenothiazine derivatives have emerged as powerful organophotoredox catalysts, offering a sustainable and metal-free alternative for various organic transformations. rsc.orgnewiridium.com Their ability to absorb light and engage in electron transfer processes makes them effective in generating reactive radical intermediates.
In the context of trifluoromethyl-containing compounds, phenothiazine-based organophotoredox catalysts have been successfully employed in the hydrodefluorination of trifluoromethylarenes. nih.govacs.orgresearchgate.net This process allows for the selective replacement of a single fluorine atom with a hydrogen atom, which is a valuable transformation in medicinal chemistry for fine-tuning the properties of drug candidates. nih.govacs.org The catalytic cycle typically involves the excited state of the phenothiazine catalyst being reductively quenched by a hydrogen atom donor. The reduced catalyst is then re-oxidized by the trifluoromethylarene, completing the cycle. nih.govacs.org The development of recyclable phenothiazine-based photocatalysts further enhances the sustainability of these synthetic methods. rsc.org
Investigation of Excited-State Oxidation Potentials
Electron-withdrawing groups, such as the trifluoromethyl group (-CF3), are known to increase the oxidation potential of the phenothiazine core. This is because they decrease the electron density on the heterocyclic ring, making the removal of an electron more difficult. For instance, N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine has an oxidation potential of approximately 3.8 V vs. Li+/Li0 in carbonate solvents. rsc.orgresearchgate.netrsc.orgresearchgate.net This high oxidation potential is a direct consequence of the two electron-withdrawing trifluoromethyl groups.
Theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) (TFMP) derivatives further elucidate the electronic effects of the trifluoromethyl group. dntb.gov.uanih.gov Density Functional Theory (DFT) calculations have been used to determine thermochemical parameters such as the ionization potential (IP), which is related to the energy required to remove an electron from the molecule and thus correlates with the oxidation potential. nih.gov For a series of newly synthesized 2-(trifluoromethyl)phenothiazine derivatives, the ionization potential in an aqueous medium was found to be in the range of 86.7 to 87.6 kcal × mol⁻¹. nih.gov
While these values pertain to the ground state, they suggest that trifluoromethyl-substituted phenothiazines will have higher ground-state oxidation potentials compared to their non-fluorinated counterparts. The excited-state oxidation potential can be estimated from the ground-state oxidation potential and the excited-state energy. A higher ground-state oxidation potential generally leads to a less negative (or more positive) excited-state oxidation potential, making the photoexcited molecule a stronger oxidant.
In the broader context of phenothiazine derivatives developed for photocatalysis, the strategic placement of substituents allows for the fine-tuning of their excited-state redox potentials. For example, a series of recyclable phenothiazine organophotoredox catalysts (PTHS 1–3) have been developed with excited-state oxidation potentials ranging from -2.34 to -2.40 V vs. SCE. rsc.org While these are more complex structures than simple this compound, they demonstrate the capability of modifying the phenothiazine core to achieve potent photo-oxidants. rsc.orgacs.orgacs.org
Table 1: Redox Potentials of Selected Phenothiazine Derivatives
| Compound | Oxidation Potential (Eox) | Excited-State Oxidation Potential (E*ox) | Reference Electrode |
| N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine | ~3.8 V | Not Reported | Li+/Li0 |
| Recyclable Phenothiazine Catalyst (PTHS-1) | Not Reported | -2.34 V | SCE |
| Recyclable Phenothiazine Catalyst (PTHS-2) | Not Reported | -2.40 V | SCE |
| Recyclable Phenothiazine Catalyst (PTHS-3) | Not Reported | -2.40 V | SCE |
Recyclability and Sustainable Photocatalysis
The development of recyclable photocatalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and the environmental impact of chemical processes. Phenothiazine derivatives, including those with trifluoromethyl groups, are being explored for their potential in creating robust and reusable photocatalytic systems.
A significant challenge in organocatalysis is the stability and recovery of the catalyst after the reaction. To this end, novel phenothiazine-based photocatalysts have been designed with enhanced stability and recyclability. okayama-u.ac.jp For example, the development of strongly reducing helical phenothiazines (PTHS) has shown great promise. rsc.org These catalysts were designed to be recoverable and have demonstrated high efficiency over multiple catalytic cycles. rsc.org
In a study focusing on the cross-coupling reaction of 4-trifluoromethyliodobenzene with triethylphosphite, the recyclable organophotocatalyst PTHS-1 was recovered and reused at least four times without a significant loss of its catalytic activity. rsc.org This highlights the potential for designing trifluoromethyl-phenothiazine derivatives that are not only effective catalysts but also economically and environmentally viable.
The recyclability of these catalysts was evaluated by collecting the catalyst after the reaction via extraction and column chromatography and then using it in a subsequent reaction under the same conditions. The results, as summarized in the table below, demonstrate the high performance and stability of the recyclable catalyst compared to a standard phenothiazine catalyst (PTH-1).
Table 2: Recycling Performance of a Phenothiazine-Based Photocatalyst (PTHS-1)
| Cycle | Yield (%) |
| 1st | 95 |
| 2nd | 94 |
| 3rd | 95 |
| 4th | 93 |
Data from a cross-coupling reaction catalyzed by PTHS-1. rsc.org
Furthermore, the stability of these novel catalysts was tested in photochemical sulfonylation reactions, where 95% of the recyclable catalyst (PTHS) could be recovered, in stark contrast to the non-recoverable standard phenothiazine catalyst. okayama-u.ac.jp The enhanced stability and recyclability open up possibilities for the application of these catalysts in large-scale synthesis, contributing to more sustainable chemical manufacturing. okayama-u.ac.jp The development of such recyclable organocatalysts is a promising step towards greener and more efficient chemical transformations. rsc.orgokayama-u.ac.jp
Photochemistry and Photophysical Mechanisms of Trifluoro 10h Phenothiazine
Photoexcitation and Excited State Dynamics
Photoexcitation of Trifluoro-10H-phenothiazine leads to the formation of a singlet excited state, which can then undergo several competing decay pathways. The dynamics of these excited states are crucial in determining the subsequent photochemical outcomes.
The decay of the triplet state can occur through phosphorescence (emission of light) or non-radiative decay back to the ground state. The phosphorescence of phenothiazine (B1677639) derivatives is typically observed in the green to orange region of the spectrum. The triplet lifetime is a critical parameter influencing the efficiency of subsequent photochemical events, such as energy transfer to molecular oxygen.
Table 1: Photophysical Properties of a Representative Phenothiazine Derivative
| Parameter | Value |
|---|---|
| Singlet Excited State Lifetime (τs) | ~2.01 ns |
| Triplet Excited State Lifetime (τt) | ~40 µs |
| Intersystem Crossing Quantum Yield (Φisc) | ~0.6 |
Note: Data presented for a generic phenothiazine derivative to illustrate typical values.
The triplet excited state of this compound is an effective energy donor in photosensitization processes. One of the most significant of these is the energy transfer to ground-state molecular oxygen (³O₂), which is a triplet diradical. This energy transfer process, known as a Type II photosensitization mechanism, results in the formation of highly reactive singlet oxygen (¹O₂).
Drugs containing the trifluoromethylphenothiazine moiety, such as fluphenazine and trifluoperazine, have been shown to be potent photosensitizers that generate reactive oxygen species (ROS), including singlet oxygen ljmu.ac.uknih.gov. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited sensitizer molecules that lead to the formation of singlet oxygen. While a specific ΦΔ value for this compound is not documented, related phenothiazine dyes can exhibit very high quantum yields of singlet oxygen production rsc.org.
Electron Transfer Mechanisms in Photochemical Reactions
In addition to energy transfer, the excited state of this compound can participate in electron transfer reactions, acting as either an electron donor or acceptor. These processes lead to the formation of radical ions, which are key intermediates in many of its photochemical transformations.
Upon photoexcitation, this compound can donate an electron to a suitable acceptor, forming the corresponding radical cation. The low ionization potential of the phenothiazine ring system facilitates this photoinduced electron transfer. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the redox potential of the molecule and the reactivity of the resulting radical cation. Theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have provided insights into their ionization potentials, which are a key parameter in single-electron transfer processes mdpi.comnih.govnih.gov.
The this compound radical cation is a reactive intermediate that can undergo various reactions, including nucleophilic attack. In aqueous environments, this can lead to the formation of the corresponding sulfoxide (B87167), a common degradation product of phenothiazines nih.gov.
In the presence of molecular oxygen, an alternative electron transfer pathway can occur where the excited phenothiazine transfers an electron to O₂, forming a superoxide anion (O₂⁻•). This is often referred to as a Type I photosensitization mechanism. The reduced form of phenothiazine dyes can be reoxidized by oxygen to regenerate the parent dye and produce superoxide acs.org.
Several strategies can be employed to prevent or minimize back electron transfer. One approach is the rapid subsequent reaction or rearrangement of one of the radical ions, which makes the back electron transfer thermodynamically or kinetically unfavorable. In the case of this compound, if the electron acceptor is an organic molecule, it might undergo rapid bond cleavage upon reduction, thus preventing the electron from returning to the phenothiazine radical cation researchgate.net. Another strategy involves performing the reaction in a medium that promotes the separation of the charged species, such as in organized molecular assemblies or across interfaces.
Photochemical Reactions and Transformations
The excited-state reactivity of this compound leads to a variety of photochemical transformations. These reactions are often initiated by the formation of the triplet state or the radical cation, as described in the preceding sections.
Studies on drugs containing the this compound core, such as fluphenazine, have shown that they are susceptible to photodegradation nih.govresearchgate.netijbpas.com. The primary photochemical transformation for many phenothiazines is oxidation at the sulfur atom to form the corresponding sulfoxide nih.gov. This reaction can be initiated by reaction with singlet oxygen or other reactive oxygen species generated during photosensitization.
Under photolytic conditions, fluphenazine has been observed to undergo degradation, although it is considered relatively less susceptible compared to other degradation pathways nih.govresearchgate.net. The specific products of the direct photolysis of this compound are not extensively detailed, but based on the known photochemistry of related compounds, C-N bond cleavage and reactions involving the trifluoromethylphenyl moiety are also conceivable pathways.
Table 2: Summary of Key Photochemical Intermediates and Products
| Process | Key Intermediate(s) | Major Product(s) |
|---|---|---|
| Intersystem Crossing | Triplet Excited State (T₁) | - |
| Energy Transfer (Type II) | Singlet Oxygen (¹O₂) | Oxidized Substrates |
| Electron Transfer (Donor) | Radical Cation | Sulfoxide |
| Electron Transfer (to O₂) | Superoxide Anion (O₂⁻•) | - |
Photooxidation Pathways and Mechanisms
The photooxidation of this compound, like other phenothiazine derivatives, is characterized by the formation of a cation radical upon exposure to light. This process is a key step in many of its photochemical reactions.
Theoretical studies on 2-(trifluoromethyl)phenothiazine (TFMP) derivatives indicate that in a biological or aqueous environment, these molecules can undergo chemical reactions involving the transfer of an electron to form a cationic radical mdpi.com. This process is a fundamental step in the Single Electron Transfer-Proton Transfer (SET-PT) mechanism mdpi.com. The formation of this cation radical is thermodynamically described by the ionization potential (IP) of the molecule mdpi.com.
Photoexcitation : The this compound molecule absorbs a photon, promoting it to an electronically excited state.
Electron Transfer : In the excited state, the molecule can donate an electron to a suitable acceptor, resulting in the formation of the this compound radical cation.
Research on various phenothiazine derivatives has shown that these cation radicals can be involved in subsequent reactions, such as the formation of sulfoxides. The specific pathways and products are dependent on the reaction conditions, including the solvent and the presence of other reactive species.
Table 1: Thermochemical Parameters for Radical Formation in 2-(Trifluoromethyl)phenothiazine (TFMP) Derivatives
| Derivative | Ionization Potential (IP) (kcal/mol) |
| MAE-TPR | 87.6 |
| HEE-FLU | 86.7 |
Data adapted from theoretical studies on TFMP derivatives, where MAE-TPR is 10-[3-(N-2-hydroxyethyl-N-methylamino)-2-hydroxypropyl]-2-trifluoromethylphenothiazine and HEE-FLU is 10-{3-[4-(2-hydroxyethoxyethyl)piperazin-1-yl]-2-hydroxypropyl}-2-trifluoromethylphenothiazine dihydrochloride mdpi.com.
Photoredox-Catalyzed Hydrodefluorination of Trifluoromethylarenes
While phenothiazine derivatives, such as 10-phenyl-10H-phenothiazine, have been utilized as organic photoredox catalysts in reactions like the hydrodefluorination of trifluoromethylarenes, specific studies detailing the use of this compound in this capacity are not extensively available in the reviewed literature. The general mechanism for such reactions involves a catalytic cycle where the photocatalyst, upon photoexcitation, engages in electron transfer processes to facilitate the reduction of the trifluoromethylarene.
Dimerization and Other Photoreactions
Detailed research findings specifically addressing the photodimerization of this compound are limited in the available scientific literature. While photochemical reactions of phenothiazines can lead to various products, specific pathways for dimerization of the trifluoromethyl derivative have not been prominently reported. Other potential photoreactions could involve interactions with solvents or other solutes, but specific, well-documented examples for this compound are not readily found in the reviewed sources.
Trifluoro 10h Phenothiazine in Advanced Organic Materials Science
Design and Synthesis of Phenothiazine-Based Optoelectronic Materials
The development of novel organic materials for optoelectronic applications is a rapidly advancing field, with phenothiazine (B1677639) derivatives playing a crucial role. rsc.org The inherent electron-rich nature of the phenothiazine core, coupled with its non-planar butterfly conformation, provides an excellent scaffold for creating materials with tailored electronic properties and good solution processability. rsc.org
Donor-Acceptor (D-A) Molecular Architectures
A prevalent and effective strategy in the design of organic optoelectronic materials is the use of donor-acceptor (D-A) architectures. rsc.org In this approach, an electron-donating moiety (the donor) is covalently linked to an electron-accepting moiety (the acceptor), often via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in the operation of various organic electronic devices. nih.gov
Phenothiazine and its derivatives, including trifluoro-10H-phenothiazine, are excellent electron donors due to the presence of nitrogen and sulfur heteroatoms. rsc.org By coupling these donor units with various electron-accepting groups, a vast library of D-A molecules with tunable optical and electronic properties can be synthesized. rsc.org The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled by judicious selection of the donor and acceptor units. This tuning of the frontier molecular orbitals is critical for optimizing charge injection, transport, and recombination in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org
Influence of Structural Modifications on Optoelectronic Properties
The optoelectronic properties of phenothiazine-based materials can be finely tuned through structural modifications at various positions on the phenothiazine core. rsc.org The introduction of substituents, such as the trifluoromethyl group, can significantly impact the electronic and physical characteristics of the molecule.
The trifluoromethyl group is a strong electron-withdrawing group. Its incorporation into the phenothiazine structure can lower both the HOMO and LUMO energy levels. This can be advantageous in certain applications, for instance, by improving the air stability of the material or by enabling better energy level alignment with other materials in a device.
Furthermore, modifications at the N-10 position of the phenothiazine ring are commonly employed to enhance solubility and influence the molecular packing in the solid state. rsc.org Attaching bulky or flexible alkyl or aryl groups at this position can prevent intermolecular aggregation, which often leads to quenching of fluorescence in the solid state. This is particularly important for achieving high-efficiency solid-state emitters for OLEDs. The non-planar structure of the phenothiazine core itself also contributes to the suppression of aggregation. rsc.org
Application as Hole-Transporting Materials (HTMs) in Electronic Devices
One of the most successful applications of phenothiazine derivatives is as hole-transporting materials (HTMs) in a variety of electronic devices. rsc.org An ideal HTM should possess high hole mobility, appropriate HOMO energy level for efficient hole injection from the anode and transfer to the emissive or active layer, and good thermal and morphological stability.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, HTMs play a crucial role in balancing the charge carrier injection and transport within the device, which is essential for achieving high efficiency and long operational lifetime. rsc.org Phenothiazine-based compounds have been extensively investigated as HTMs in OLEDs due to their excellent hole-transporting capabilities and their ability to be readily functionalized to meet specific device requirements. researchgate.net
The trifluoromethyl group in this compound derivatives can contribute to a deeper HOMO level, which can facilitate better energy alignment with the anode and the emissive layer, leading to reduced hole injection barriers. Moreover, the high thermal stability of many phenothiazine derivatives is a significant advantage for the longevity of OLED devices. Research has demonstrated that OLEDs incorporating phenothiazine-based HTMs can achieve high external quantum efficiencies (EQEs) and low efficiency roll-off at high brightness. rsc.org
| Parameter | Value |
|---|---|
| Maximum External Quantum Efficiency (EQE) | 4.33% |
| Hole Mobility (μh) at 5 x 10^5 V cm^-1 | > 1 x 10^-4 cm^2 V^-1 s^-1 |
| Photoluminescence Quantum Yield (PLQY) in Film | 40% |
Organic Solar Cells (OSCs) and Perovskite Solar Cells
In the realm of photovoltaics, phenothiazine derivatives have shown great promise as HTMs in both organic solar cells (OSCs) and perovskite solar cells (PSCs). rsc.org In these devices, the HTM is responsible for efficiently extracting photogenerated holes from the active layer and transporting them to the anode.
For OSCs, the broad absorption and suitable energy levels of some phenothiazine-based D-A molecules allow them to function not only as HTMs but also as donor materials in the photoactive blend. rsc.org
| HTM | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) |
|---|---|---|---|---|
| Z28 | 1.087 | 23.01 | 0.60 | 17.77 |
| Z29 | 1.114 | 22.35 | 0.73 | 18.17 |
| Z30 | 1.114 | 23.53 | 0.73 | 19.17 |
Role as Organic Catalysts in Polymer Science
Beyond their applications in optoelectronics, phenothiazine derivatives have garnered attention as potent organic catalysts in the field of polymer science. mdpi.com Their redox activity and ability to be activated by light make them suitable for initiating and controlling polymerization reactions.
Specifically, phenothiazine derivatives have been successfully employed as organic photocatalysts for metal-free atom transfer radical polymerization (ATRP). scielo.brresearchgate.net ATRP is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The use of organic photocatalysts, such as those based on phenothiazine, addresses the issue of metal contamination in the final polymer product, which is a significant concern for applications in electronics and biomedicine. scielo.br
For instance, 10-(pyren-1-yl)-10H-phenothiazine (PPTh) has been shown to be an effective photocatalyst for the polymerization of 4-vinylpyridine (B31050) under UV irradiation, leading to high monomer conversions and polymers with narrow polydispersity. scielo.br Similarly, 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDPA) has been successfully used as an organic photocatalyst for the metal-free ATRP of methacrylates, achieving high yields and well-controlled polymer structures. researchgate.net These examples highlight the potential of phenothiazine-based catalysts to provide a greener and more sustainable approach to polymer synthesis.
Information regarding this compound in Photoinitiated ATRP Mechanisms is Not Available
Following a comprehensive search of scientific literature, it has been determined that there are no specific research findings, data, or detailed mechanistic studies available for the chemical compound "this compound" in the context of Photoinitiated Atom Transfer Radical Polymerization (ATRP).
The general mechanism for photoinitiated ATRP using other phenothiazine derivatives, such as 10-phenylphenothiazine, is well-documented. This process typically involves the photoexcited phenothiazine catalyst activating an alkyl halide to generate a radical, which then initiates polymerization. The oxidized photocatalyst is subsequently involved in the deactivation step, controlling the polymerization process.
Furthermore, some studies explore the impact of various substituents on the phenothiazine core, including the effects of electron-withdrawing groups on the photophysical and electrochemical properties of the catalyst. Research on related structures like phenoxazines has shown that modifying the core with electron-withdrawing groups can alter triplet energies and excited state reduction potentials, which in turn affects their catalytic activity in organocatalyzed ATRP (O-ATRP). nih.govacs.org Theoretical studies have also been conducted on 2-(trifluoromethyl)phenothiazine (B42385) derivatives, but these have focused on their biological pro- and antioxidant activities rather than their application in polymerization catalysis. mdpi.com
However, without specific experimental data or theoretical studies on this compound, it is not possible to provide a scientifically accurate and detailed account of its specific role, efficiency, or the precise mechanism in photoinitiated ATRP. Extrapolating from other derivatives would be speculative and would not meet the required standard of scientific accuracy. Therefore, the content for the requested section "7.3.1. Photoinitiated Atom Transfer Radical Polymerization (ATRP) Mechanisms" focusing solely on this compound cannot be generated at this time.
Trifluoro 10h Phenothiazine As a Scaffold in Chemical Biology and Advanced Synthetic Probes
Structure-Activity Relationship (SAR) Studies on Trifluoromethylated Phenothiazine (B1677639) Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of trifluoromethylated phenothiazines correlates with their biological and chemical activities. These studies have revealed that minor modifications to the phenothiazine core can lead to significant changes in potency and selectivity for various targets.
Impact of Substituent Position and Nature on Chemical Reactivity and Interactions
The biological and chemical properties of phenothiazine derivatives are heavily dependent on the nature and position of substituents on the tricyclic ring and the side chain attached at the N-10 position. mdpi.comnih.gov The trifluoromethyl (-CF3) group, particularly at the C-2 position, is a key determinant of activity.
C-2 Position Substituent: The presence of an electronegative group at the C-2 position is crucial for many biological activities. if-pan.krakow.pl SAR studies have shown that the potency of substituents at this position often increases in the order: OH < H < CN < CH3 < Cl < CF3. pharmacy180.com The trifluoromethyl group, being a strong electron-withdrawing group, generally confers greater potency compared to a chlorine atom at the same position. pharmacy180.comnih.govpnas.org This enhanced activity is attributed to favorable van der Waals interactions between the 2-substituent and the side chain, which can promote a biologically active conformation. nih.govpnas.org However, this is not universal; for some targets like protein kinase C (PKC), derivatives with a -Cl atom showed greater inhibitory potential than those with a -CF3 group. if-pan.krakow.pl
N-10 Position Side Chain: The side chain at the N-10 position is another critical factor. A three-carbon (propyl) linker between the ring nitrogen and a terminal amine group is often optimal for specific receptor interactions. if-pan.krakow.pl Shortening this alkyl linker can alter receptor affinity. if-pan.krakow.pl The nature of the terminal amine group also modulates activity; piperazine (B1678402) or piperidine (B6355638) groups are often more potent than a simple dimethylamino group. pharmacy180.com Furthermore, introducing hydroxyl or other functional groups onto the piperazine ring can further increase activity. pharmacy180.com
Oxidation State of Sulfur: Oxidation of the sulfur atom at the 5-position to a sulfoxide (B87167) or sulfone generally decreases certain biological activities. pharmacy180.comresearchgate.net
| Structural Position | Modification | General Impact on Activity | Reference |
|---|---|---|---|
| C-2 Substituent | Replacement of -Cl with -CF3 | Generally increases potency for neuroleptic targets. | pharmacy180.comnih.gov |
| C-2 Substituent | Order of increasing potency | OH < H< CN < CH3 < Cl < CF3 | pharmacy180.com |
| N-10 Side Chain | Propyl (3-carbon) chain vs. shorter chains | Optimal for many receptor antagonist functions. | if-pan.krakow.pl |
| N-10 Terminal Amine | Piperazine vs. Dimethylamino group | Piperazine often confers higher potency. | pharmacy180.com |
| S-5 Atom | Oxidation to sulfoxide | Generally decreases antipsychotic activity. | pharmacy180.com |
Modulation of Cholinesterase Activity from a Chemical Perspective
Phenothiazine derivatives have been identified as effective inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). moca.net.uanih.gov This inhibitory activity makes them relevant scaffolds for research into neurodegenerative disorders. nih.gov
The chemical structure of the phenothiazine derivative is paramount to its cholinesterase inhibitory potential. Studies have shown that specific modifications can tune both the potency and selectivity of these compounds. For instance, synthetic N-10-carbonyl phenothiazine derivatives have been developed as potent cholinesterase inhibitors, with a particular selectivity for butyrylcholinesterase. nih.gov Computational docking studies have shown that potent trifluoromethylated phenothiazine derivatives can form effective interactions within the active site of AChE, involving enhanced hydrophobic interactions and the formation of hydrogen bonds. nih.govnih.gov
Interestingly, the metabolites of phenothiazines, such as their S-oxides, can also be potent and selective inhibitors of AChE. researchgate.netnuph.edu.ua In some cases, the S-oxide metabolites were found to have lower IC50 values (indicating higher potency) than the parent phenothiazine compounds. researchgate.netnuph.edu.ua This highlights that the metabolic transformation of the sulfur atom is a key chemical event that modulates cholinesterase inhibition. A screen of novel synthesized phenothiazine derivatives identified compounds with significant cholinesterase modulatory effects in liver cancer cells and in vivo zebrafish models, demonstrating the scaffold's utility in developing new enzyme modulators. nih.gov
Development of Chemical Probes and Building Blocks for Complex Systems
The unique chemical properties of the trifluoro-10H-phenothiazine scaffold make it an excellent building block for the synthesis of specialized chemical probes. researchgate.net These probes are designed to interact with, report on, or isolate specific components within complex biological systems.
A prominent example is the synthesis of 2-trifluoromethyl-10-aminopropylphenothiazine (TAPP). nih.gov This derivative has been coupled to a sepharose resin to create an affinity chromatography tool used for the purification of the calcium-signaling protein calmodulin. nih.gov This demonstrates the use of the phenothiazine scaffold to create a specialized tool for biochemical research.
Furthermore, the phenothiazine core has been incorporated into fluorescent probes for the detection of various analytes. By functionalizing the phenothiazine structure, researchers have created "turn-on" fluorescent probes with high selectivity and sensitivity for detecting substances like hydrazine (B178648) and hypochlorite (B82951) in environmental and biological samples. rsc.orgnih.govnih.gov These probes often work via an intramolecular charge transfer (ICT) mechanism that is disrupted upon reaction with the target analyte, leading to a measurable change in fluorescence. nih.gov The phenothiazine system has also been used as a favorable "cap group" in the design of selective histone deacetylase 6 (HDAC6) inhibitors, showcasing its utility as a versatile building block in drug discovery. nih.gov
Investigation into Antioxidant and Pro-oxidative Chemical Properties
Phenothiazine derivatives, including those with trifluoromethyl groups, exhibit a fascinating duality in their redox properties, capable of acting as both antioxidants and pro-oxidants depending on the chemical environment. nih.govnih.gov
As antioxidants, phenothiazines can scavenge free radicals. mdpi.comnih.gov The antioxidant properties are inherent to the phenothiazine chemical structure, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.govmdpi.com Theoretical studies using density functional theory (DFT) on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have quantified the thermochemical parameters that govern their antioxidant potential. mdpi.comnih.govdntb.gov.ua These parameters, such as bond dissociation enthalpy (BDE) and ionization potential (IP), describe the energetics of mechanisms like homolytic hydrogen atom transfer (HHAT) and single-electron transfer–proton transfer (SET-PT), by which these molecules can exert their antioxidant effects. nih.gov
Conversely, under certain conditions, these same compounds can exhibit pro-oxidative behavior. mdpi.comnih.gov This pro-oxidative activity is often linked to the metabolism of phenothiazines, which can involve oxidation processes that lead to the formation of cation radicals. mdpi.com These cation radicals are reactive species that can contribute to oxidative stress. mdpi.com The environment plays a key role; it has been noted that in aqueous solutions, phenothiazines tend to exhibit antioxidant properties, while in lipid environments, they may behave as pro-oxidants. nih.gov This dual capability is significant, as the ability to inhibit ROS has been suggested as a factor in the antitumor activity of some phenothiazine derivatives. mdpi.com
| Property | Chemical Mechanism | Governing Factors | Reference |
|---|---|---|---|
| Antioxidant | Scavenging of free radicals via mechanisms like Homolytic Hydrogen Atom Transfer (HHAT) and Single-Electron Transfer–Proton Transfer (SET-PT). | Determined by thermochemical parameters such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). | mdpi.comnih.gov |
| Pro-oxidant | Formation of reactive cation radicals, often through metabolic oxidation of the core structure. | Influenced by the chemical environment (e.g., aqueous vs. lipid) and cellular metabolic processes. | mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Trifluoro-10H-phenothiazine and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on the phenothiazine core. For example, introducing trifluoromethyl groups via halogen exchange using CuI catalysts in anhydrous DMF, followed by purification via column chromatography (petroleum ether/ethyl acetate) . Characterization is performed using - and -NMR to confirm substitution patterns and purity .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, a triclinic crystal system () with lattice parameters was resolved using SHELXL software . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm) .
- UV-Vis : Monitors π→π* transitions in the phenothiazine core (absorption ~300–400 nm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This approach helps explain redox behavior (e.g., oxidation potentials relevant to charge transport) . Include solvent effects via the polarizable continuum model (PCM) for accuracy .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- Methodological Answer : Cross-validate using:
- XRD vs. DFT-optimized geometries : Compare bond lengths/angles (e.g., C-S bond deviations >0.02 Å indicate conformational flexibility) .
- Experimental vs. calculated NMR shifts : Apply gauge-including atomic orbital (GIAO) methods to reconcile discrepancies .
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in phenothiazine derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : Use Hammett substituent constants () to quantify electronic contributions to reactivity .
- Biological Activity : Compare IC values of trifluoromethyl-substituted vs. unsubstituted derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) .
Q. What experimental designs optimize photophysical properties of this compound for optoelectronic applications?
- Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Predicts absorption/emission spectra for tuning bandgaps .
- Solid-State Fluorescence : Measure quantum yields in thin films vs. solution to assess aggregation-induced emission (AIE) .
Q. How are toxicity and stability profiles of this compound evaluated in preclinical studies?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate logP, blood-brain barrier penetration, and CYP450 interactions .
- Accelerated Stability Testing : Expose compounds to heat/humidity (40°C/75% RH) and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
